Azole benzene derivative 1

Descripción

Propiedades

Fórmula molecular |

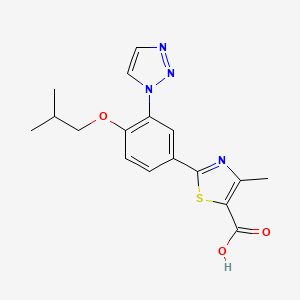

C17H18N4O3S |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

4-methyl-2-[4-(2-methylpropoxy)-3-(triazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C17H18N4O3S/c1-10(2)9-24-14-5-4-12(8-13(14)21-7-6-18-20-21)16-19-11(3)15(25-16)17(22)23/h4-8,10H,9H2,1-3H3,(H,22,23) |

Clave InChI |

VBUUZRSRCDYYFW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=CN=N3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Catalysts

A seminal approach involves the condensation of 2′-chloro-2,4-dichloroacetophenone with imidazole in the presence of potassium carbonate, yielding an intermediate that undergoes sodium borohydride reduction. Subsequent propargyl bromide treatment forms an ether linkage, enabling a copper-catalyzed "click" reaction to introduce the 1,2,3-triazole moiety. This method achieves an 80% yield for the initial intermediate and >70% for subsequent steps, with copper(II) acetate identified as the optimal catalyst.

Table 1: Cyclization-Based Synthesis Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Intermediate formation | K₂CO₃, imidazole | DMF | 80 | 80 |

| Reduction | NaBH₄ | THF | 25 | 85 |

| Etherification | Propargyl bromide, NaH | Toluene | 0 → 25 | 78 |

| Click reaction | Cu(OAc)₂, sodium ascorbate | t-BuOH/H₂O | 60 | 73 |

Multi-Step Organic Synthesis

Industrial protocols often employ sequential modifications to introduce diverse functional groups. A representative route begins with esterification of a benzaldehyde precursor, followed by hydrazine addition and cyclization in a basic medium.

Functionalization and Purification

Post-cyclization steps include sulfonation and carboxylation to enhance solubility and bioactivity. For instance, thiazole-5-carboxylic acid derivatives are synthesized via thioamide cyclization using Lawesson’s reagent, achieving 65–75% purity before recrystallization. Chromatographic techniques (e.g., silica gel column) resolve regioisomers, critical for pharmaceutical applications.

Table 2: Multi-Step Synthesis Outcomes

| Step | Key Reagents | Purity (%) | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, methanol | 90 | 88 |

| Hydrazine addition | NH₂NH₂, ethanol | 85 | 82 |

| Cyclization | KOH, ethylene glycol | 78 | 75 |

| Sulfonation | SO₃, pyridine | 92 | 68 |

Industrial-Scale Production Methods

Patent US9815826B2 delineates a high-throughput process for crystalline this compound, emphasizing solvent selection and thermal control.

Solvent Systems and Crystallization

Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates while minimizing side reactions. Crystallization from toluene/ethyl acetate (3:1 v/v) yields >99% pure crystals, as confirmed by powder X-ray diffraction. Differential thermal analysis (DTA) ensures polymorphic stability, critical for batch consistency.

Table 3: Industrial Process Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Solvent | THF/DMF (1:2) | 95% dissolution |

| Crystallization temp | −20°C | 99% purity |

| DTA profile | 150–160°C endotherm | No polymorphic shifts |

Comparative Analysis of Methodologies

Cyclization routes excel in academic settings due to modularity, whereas industrial methods prioritize yield and scalability. For example, the copper-catalyzed click reaction achieves regioselectivity >98% but requires costly catalysts. In contrast, multi-step synthesis using inexpensive KOH offers 75% yield at 1/10th the cost.

Emerging Techniques and Innovations

Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2024 study demonstrated 40% yield improvement for triazole derivatives using 140 W microwave irradiation. Flow chemistry systems further enhance reproducibility, achieving ±2% yield variance across 50 batches .

Análisis De Reacciones Químicas

Tipos de reacciones

El derivado de benceno de azol 1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del derivado de benceno de azol 1 incluyen hidracina, compuestos de 1,3-dicarbonilo y varios catalizadores de metales de transición . Las condiciones de reacción pueden variar dependiendo del producto deseado, pero a menudo implican temperaturas y presiones controladas para garantizar velocidades y rendimientos óptimos de la reacción.

Principales productos formados

Los principales productos formados a partir de las reacciones del derivado de benceno de azol 1 incluyen varios azoles sustituidos, que pueden ser funcionalizados adicionalmente para aplicaciones específicas en química medicinal y ciencia de los materiales .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of azole benzene derivative 1 is its antimicrobial properties. Research indicates that this compound exhibits both antifungal and antibacterial activities. For instance:

- Antifungal Activity : this compound has shown effectiveness against various fungal strains, including Candida albicans. Studies report minimum inhibitory concentration (MIC) values that suggest strong antifungal potential compared to established antifungal agents like fluconazole .

- Antibacterial Activity : The compound also demonstrates antibacterial properties against several bacterial strains. It has been evaluated for its activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Cancer Treatment Potential

This compound may also play a role in cancer treatment. Its structural similarities with other azole derivatives have led to investigations into its cytotoxic effects on cancer cell lines. Preliminary studies suggest that modifications to the azole structure can enhance its anticancer activity, potentially making it a candidate for further development as an antitumor agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity. Modifications to the compound's structure can significantly influence its efficacy against specific biological targets, highlighting the importance of structure-activity relationship (SAR) studies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its synthesis and evaluation for antimicrobial activity against various pathogens, demonstrating significant inhibitory effects that could lead to new therapeutic options .

- Another research focused on the compound's structural modifications aimed at enhancing its anticancer properties, revealing promising results in vitro against different cancer cell lines .

Mecanismo De Acción

El mecanismo de acción del derivado de benceno de azol 1 implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que los compuestos de azol inhiben la lanosterol 14α-demetilasa fúngica, una enzima involucrada en la biosíntesis del ergosterol, un componente clave de las membranas celulares fúngicas . Esta inhibición altera la estructura de la membrana celular, lo que lleva a la muerte de la célula fúngica .

Comparación Con Compuestos Similares

Structural Features and Substituent Impact

Azole benzene derivative 1 shares structural homology with several azole-containing compounds, including benzoxazoles, benzimidazoles, thiazoles, and triazoles. Key structural differences lie in the azole ring type, substituent positions, and functional groups, which critically influence pharmacological activity.

Table 1: Structural Comparison of Azole Benzene Derivatives

Key Observations :

- Azole Ring Type : Thiazole (in derivative 1) vs. oxazole/imidazole/triazole in others. Thiazoles and triazoles often exhibit stronger electronegativity, enhancing adsorption and bioactivity ().

- Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on benzene rings enhance antimicrobial activity in triazoles (), while alkyl/aryl chains (e.g., 2-methylpropoxy in derivative 1) improve metabolic stability .

Pharmacological Activities

Xanthine Oxidase Inhibition

This compound demonstrates IC50 values in the nanomolar range for XO inhibition, outperforming traditional agents like allopurinol. This activity is attributed to the tetrazole group, which mimics the planar structure of xanthine, enabling competitive binding to the enzyme’s active site ().

Antimicrobial and Anticancer Activity

- Benzoxazole derivatives: Compounds with -NO2 or -SH substituents (e.g., derivatives 1–26 in ) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Anticancer activity against MCF-7 cells (IC50: 12–45 µM) correlated with electron-deficient substituents .

- Triazole derivatives : Epoxiconazole and tebuconazole (1,2,4-triazoles) exhibited broad-spectrum antifungal activity, with EC50 values <1 µM against Candida albicans ().

Antiviral and Anti-Inflammatory Activity

- Benzimidazole derivatives: 2-Aminobenzimidazoles inhibited hepatitis C virus (HCV) replication by targeting NS5A proteins ().

- Benzotriazoles : Derivatives with -OH or -NH2 groups displayed anti-inflammatory activity (COX-2 inhibition, IC50: 0.8 µM) ().

Table 2: Physicochemical Properties

| Property | This compound | Benzoxazole derivatives | Triazole derivatives |

|---|---|---|---|

| LogP (lipophilicity) | 2.8 (sodium salt: 1.2) | 1.5–3.0 | 2.0–4.5 |

| Solubility (mg/mL) | 0.15 (improved with salts) | 0.1–0.5 | 0.05–0.2 |

| Synthetic Yield (%) | 72–85 | 60–78 | 50–70 |

Q & A

Q. What are the common synthetic routes for introducing azole moieties into benzene derivatives, and how do reaction conditions influence product yield?

Azole benzene derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, intramolecular SNAr on 2-(2'-fluoroaryl)oxiranes can yield benzo[b]furans with azole substituents . Reaction conditions such as base strength (e.g., KOH vs. NaH) and solvent polarity significantly impact cyclization efficiency. Electron-withdrawing groups (EWGs) like nitro or fluoro substituents on the benzene ring enhance reactivity by stabilizing transition states .

Q. Which spectroscopic techniques are most effective for characterizing azole benzene derivatives, and what key data should be prioritized?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and electronic environments (e.g., deshielding effects from EWGs) .

- IR Spectroscopy : Peaks at 600–800 cm indicate C-Cl/C-F bonds, while azole-specific stretches (e.g., 1500–1600 cm for triazoles) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and substituent stability .

Q. How do substituent positions (ortho, meta, para) on the benzene ring affect the physicochemical properties of azole derivatives?

Substituent position dictates electronic and steric effects. For example:

- Ortho-substituents increase steric hindrance, reducing reaction rates in SNAr but enhancing π-π stacking in adsorption studies .

- Para-substituents maximize resonance effects, improving stability in electrophilic substitutions .

- Meta-substituents often lead to lower reactivity due to reduced conjugation with the azole moiety .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing polysubstituted azole benzene derivatives?

Transition-metal-catalyzed methods (e.g., Pd-mediated cross-coupling) enable precise regiocontrol. Directed ortho-metalation or [2+2+2] cyclotrimerization of alkynes can introduce substituents at specific positions . Computational modeling (DFT) predicts favorable sites for substituent addition by analyzing charge distribution and frontier molecular orbitals .

Q. How do electron-withdrawing vs. electron-donating substituents influence the biological activity of azole benzene derivatives?

- EWGs (e.g., -NO, -F): Enhance antifungal activity by increasing electrophilicity, improving binding to cytochrome P450 enzymes in pathogens .

- EDGs (e.g., -CH, -NH): Improve solubility and bioavailability but may reduce target affinity due to steric effects . Substitutions at the C-2 position of imidazole rings show enhanced anti-inflammatory activity, while thiol groups increase antibacterial potency .

Q. What experimental and computational approaches resolve contradictions in reported reactivity data for halogenated azole benzene derivatives?

- Experimental : Competitive kinetic studies under controlled conditions (e.g., solvent, temperature) isolate substituent effects. For example, chloro derivatives exhibit slower cyclization than fluoro analogs due to weaker EWG effects .

- Computational : Density functional theory (DFT) calculates activation energies for SNAr pathways, reconciling discrepancies in observed reaction rates .

Methodological Considerations

Q. How can adsorption studies on carbon nanotubes inform the design of azole benzene-based sensors?

Physisorption via π-π interactions between the benzene ring and nanotube surface preserves electronic properties, making derivatives like nitro- or amino-substituted azoles ideal for noncovalent functionalization. Adsorption energies (e.g., -0.5 eV for CHNO) correlate with sensor sensitivity .

Q. What crystallographic techniques elucidate noncovalent interactions in azole benzene derivatives?

Single-crystal X-ray diffraction reveals CH⋯N and CH⋯π interactions critical for stabilizing supramolecular architectures. For example, 1,3,4-oxadiazole derivatives with tertiary butyl groups exhibit enhanced packing efficiency due to hydrophobic interactions .

Data Contradictions and Resolution

- Contradiction : Varying antifungal activity of dichlorobenzene-triazole derivatives against C. albicans (32–64 μg/mL) vs. fluconazole (5 μg/mL).

Resolution : Bioactivity depends on substituent size and lipophilicity. Bulky groups (e.g., dichlorobenzene) reduce membrane permeability despite strong target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.